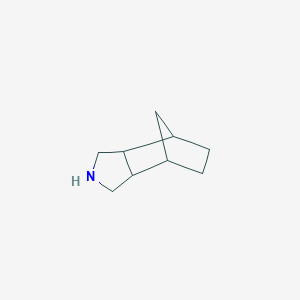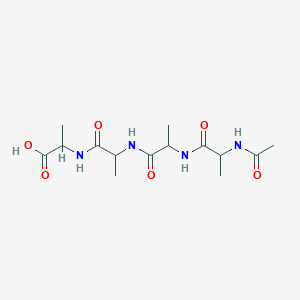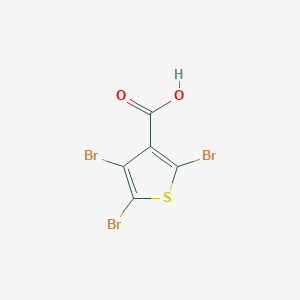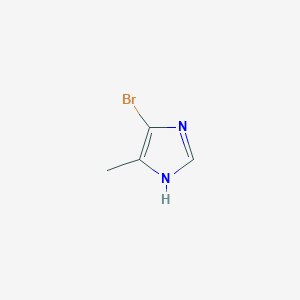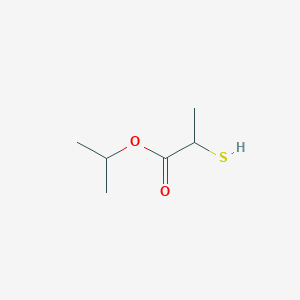
Propionic acid, 2-mercapto-, isopropyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propionic acid, 2-mercapto-, isopropyl ester, commonly known as PMI, is a chemical compound with a molecular formula of C6H12O2S. It is a colorless liquid with a pungent odor and is widely used in the field of scientific research. PMI has gained significant attention due to its unique chemical properties, which make it an ideal candidate for various applications.
Mecanismo De Acción
PMI acts as a thiol-protecting agent by forming a disulfide bond with the thiol group, which prevents it from reacting with other compounds. The disulfide bond can be broken through the use of a reducing agent, such as dithiothreitol, which restores the thiol group to its original form.
Efectos Bioquímicos Y Fisiológicos
PMI has been shown to have anti-inflammatory and antioxidant properties. It has also been found to inhibit the growth of certain cancer cells. However, more research is needed to fully understand the biochemical and physiological effects of PMI.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PMI is a versatile compound that can be used in a wide range of lab experiments. Its thiol-protecting properties make it an essential reagent in many organic synthesis reactions. However, PMI can be toxic if ingested or inhaled, and should be handled with care.
Direcciones Futuras
There are several areas of future research that could benefit from the use of PMI. One potential application is in the development of new cancer treatments, as PMI has been shown to inhibit the growth of cancer cells. Additionally, PMI could be used in the production of new polymers with unique properties. Further research is needed to fully understand the potential applications of PMI in scientific research.
Aplicaciones Científicas De Investigación
PMI is widely used in scientific research as a reagent for thiol protection and deprotection. It is also used as a precursor in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and fragrances. PMI is also used as a crosslinking agent in the production of polymers.
Propiedades
Número CAS |
16849-77-7 |
|---|---|
Nombre del producto |
Propionic acid, 2-mercapto-, isopropyl ester |
Fórmula molecular |
C6H12O2S |
Peso molecular |
148.23 g/mol |
Nombre IUPAC |
propan-2-yl 2-sulfanylpropanoate |
InChI |
InChI=1S/C6H12O2S/c1-4(2)8-6(7)5(3)9/h4-5,9H,1-3H3 |
Clave InChI |
NUIVLBRODXOUAB-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C(C)S |
SMILES canónico |
CC(C)OC(=O)C(C)S |
Sinónimos |
2-Mercaptopropionic acid 1-methylethyl ester |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

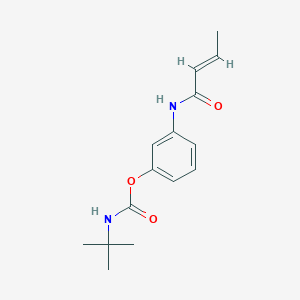
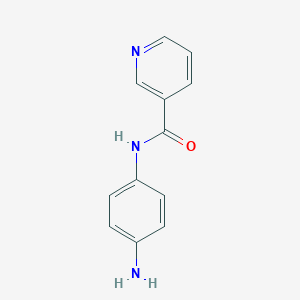
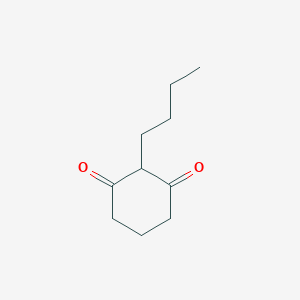
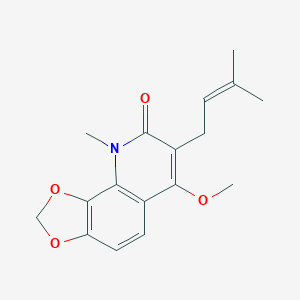
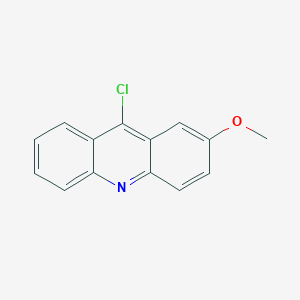
![4-[(2,4-Dinitrophenyl)azo]-N-(2-ethoxyphenyl)-3-hydroxynaphthalene-2-carboxamide](/img/structure/B100720.png)
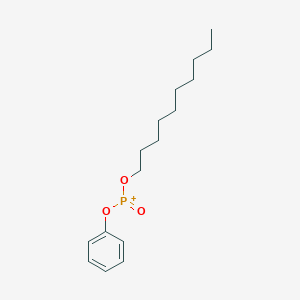
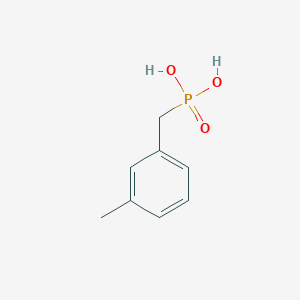
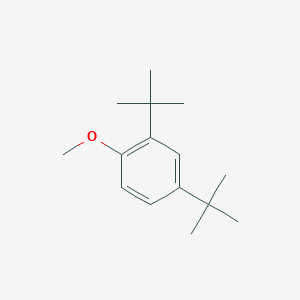
![N-[(3-Methylphenyl)methyl]propan-1-amine](/img/structure/B100725.png)
